Chrysophanol-1-O-beta-gentiobioside

説明

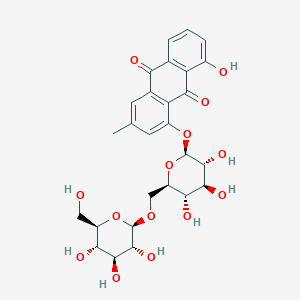

Chrysophanol-1-O-beta-gentiobioside: is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is a tricyclic aromatic hydrocarbon, and its multiple functional groups, including hydroxyl, glucopyranosyl, and methyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chrysophanol-1-O-beta-gentiobioside typically involves multiple steps, starting from readily available anthraquinone derivatives. The key steps include glycosylation, hydroxylation, and methylation reactions. The glycosylation step involves the attachment of glucopyranosyl groups to the anthraquinone core, usually through the use of glycosyl donors and catalysts under controlled conditions. Hydroxylation and methylation are achieved using appropriate reagents and catalysts to introduce the hydroxyl and methyl groups at specific positions on the anthraquinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the anthraquinone ring, allowing for the introduction of different functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in organic solvents like ethanol or tetrahydrofuran.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols) are used under various conditions, including reflux and catalysis.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Anthracene derivatives.

Substitution: Various substituted anthraquinone derivatives with different functional groups.

科学的研究の応用

Pharmacological Applications

1. Neuroprotection

Chrysophanol-1-O-β-gentiobioside exhibits neuroprotective effects by inhibiting monoamine oxidase activity, which is crucial in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, contributing to its potential as a therapeutic agent in neurodegenerative disorders .

2. Cancer Therapy

Research highlights the anti-cancer properties of chrysophanol-1-O-β-gentiobioside. It induces cell cycle arrest and apoptosis in various cancer cell lines, including leukemia and solid tumors. The compound's mechanisms involve modulation of signaling pathways related to cell growth and survival, such as the PI3K/Akt/mTOR pathway . Additionally, studies indicate its potential to enhance the sensitivity of cancer cells to chemotherapy agents .

3. Antimicrobial Activity

Chrysophanol-1-O-β-gentiobioside has demonstrated significant antibacterial and antifungal activities against multi-drug resistant strains. It has been effective against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents . Its mechanism includes disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Case Study 1: Neuroprotective Effects

A study investigated the effects of chrysophanol-1-O-β-gentiobioside on human neuroblastoma cells exposed to oxidative stress. The results showed a significant reduction in cell death and oxidative markers, indicating its protective role against neurodegeneration .

Case Study 2: Anticancer Activity

In vitro experiments on L1210 leukemic cells revealed that chrysophanol-1-O-β-gentiobioside inhibited cell proliferation through apoptosis induction at concentrations ranging from 0.1 to 0.4 µg/mL. The compound also demonstrated synergistic effects when combined with traditional chemotherapeutic agents .

Case Study 3: Antimicrobial Efficacy

In a comparative study of various phytochemicals, chrysophanol-1-O-β-gentiobioside exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value significantly lower than that of conventional antibiotics .

作用機序

The mechanism of action of Chrysophanol-1-O-beta-gentiobioside involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The glucopyranosyl groups enhance its binding affinity and specificity for certain biological targets, contributing to its overall biological activity.

類似化合物との比較

Anthraquinone: A simpler analog without the glycosyl and hydroxyl groups.

1,3,6-Trihydroxy-2-methyl-anthraquinone: A derivative with additional hydroxyl groups.

Physcion: A naturally occurring anthraquinone with similar glycosylation patterns.

Uniqueness: Chrysophanol-1-O-beta-gentiobioside stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of glucopyranosyl groups enhances its solubility and bioavailability, making it more effective in biological applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial purposes.

生物活性

Chrysophanol-1-O-β-gentiobioside is an anthraquinone glycoside primarily isolated from the seeds of Cassia obtusifolia. This compound exhibits a range of biological activities that have garnered attention in pharmacological research. Below, we explore its various biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 578.52 g/mol

- CAS Number : 54944-38-6

- Melting Point : 275-277 °C

- Solubility : Soluble in DMSO and pyridine; slightly soluble in methanol

1. Inhibition of Monoamine Oxidase

Chrysophanol-1-O-β-gentiobioside has been shown to selectively inhibit the human monoamine oxidase A (hMAO-A) isozyme with an IC value of 96.15 μM. This inhibition is significant because hMAO-A is involved in the metabolism of neurotransmitters, and its modulation can have implications for mood disorders and neurodegenerative diseases .

2. Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for protecting cells against oxidative stress. Studies have indicated that chrysophanol derivatives can scavenge reactive oxygen species (ROS), thereby reducing cellular damage and inflammation .

3. Neuroprotective Effects

Research highlights the potential neuroprotective effects of chrysophanol-1-O-β-gentiobioside in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit β-secretase (BACE1) activity, which is involved in the pathogenesis of Alzheimer's by promoting amyloid plaque formation .

4. Anticancer Activity

Chrysophanol derivatives, including chrysophanol-1-O-β-gentiobioside, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies report IC values ranging from 10.5 to 15.8 µg/mL against HCT-116 and A549 cells, indicating significant potential for therapeutic applications in oncology .

The biological activities of chrysophanol-1-O-β-gentiobioside can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes like hMAO-A and BACE1, it modulates neurotransmitter levels and reduces amyloid accumulation.

- Antioxidant Pathways : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, contributing to its protective effects against oxidative stress .

Case Studies

特性

IUPAC Name |

8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-5-11-17(21(33)16-10(18(11)30)3-2-4-12(16)29)13(6-9)39-27-25(37)23(35)20(32)15(41-27)8-38-26-24(36)22(34)19(31)14(7-28)40-26/h2-6,14-15,19-20,22-29,31-32,34-37H,7-8H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKODDFZWQVWOAW-ONMHTNRHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=CC=C5O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=CC=C5O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001121875 | |

| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54944-38-6 | |

| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54944-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。